Apatinib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apatinib-d8: is a deuterated form of Apatinib, a tyrosine kinase inhibitor that selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR2). This compound is primarily used in cancer research due to its ability to inhibit angiogenesis, which is the formation of new blood vessels, thereby restricting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apatinib-d8 is synthesized by incorporating deuterium atoms into the Apatinib molecule. The process involves the selective replacement of hydrogen atoms with deuterium, which can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its chemical structure and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Apatinib-d8 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Apatinib-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in cancer research to study the pharmacokinetics and pharmacodynamics of Apatinib and its deuterated analogs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and stability
Mechanism of Action
Apatinib-d8 exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor-2 (VEGFR2). This inhibition blocks the VEGF-mediated signaling pathways, which are crucial for endothelial cell migration and proliferation. As a result, the formation of new blood vessels (angiogenesis) is inhibited, thereby restricting the supply of nutrients and oxygen to tumors, leading to their regression .
Comparison with Similar Compounds
Apatinib: The non-deuterated form of Apatinib-d8, which also inhibits VEGFR2.
Lapatinib: Another tyrosine kinase inhibitor that targets different receptors, including EGFR and HER2.
Afatinib: A tyrosine kinase inhibitor that irreversibly blocks EGFR, HER2, and HER4.
Uniqueness of Apatinib-d8: Apatinib-d8 is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug behavior and efficacy .
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)/i1D2,2D2,11D2,12D2 |
InChI Key |
WPEWQEMJFLWMLV-MMBGVTJSSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.